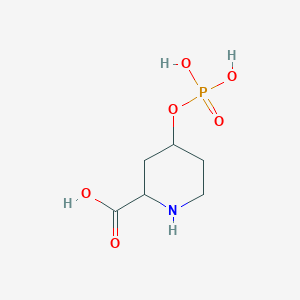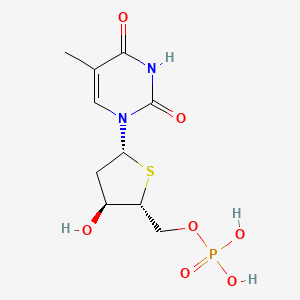
S4'-2'Deoxythymidine 5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S4’-2’Deoxythymidine 5’-monophosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It is an ester of phosphoric acid with the nucleoside thymidine, consisting of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine . This compound is essential for the replication and repair of DNA, making it a vital component in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S4’-2’Deoxythymidine 5’-monophosphate typically involves the enzymatic conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate. This reaction is catalyzed by the enzyme thymidylate synthase, which uses methylenetetrahydrofolate as a one-carbon donor . The reaction conditions generally require a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of S4’-2’Deoxythymidine 5’-monophosphate often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overexpress thymidylate synthase, leading to the accumulation of S4’-2’Deoxythymidine 5’-monophosphate in the culture medium. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
S4’-2’Deoxythymidine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxythymidine 5’-diphosphate and deoxythymidine 5’-triphosphate.
Reduction: It can be reduced to form deoxythymidine.
Substitution: The phosphate group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Deoxythymidine 5’-diphosphate and deoxythymidine 5’-triphosphate.
Reduction: Deoxythymidine.
Substitution: Various substituted derivatives of S4’-2’Deoxythymidine 5’-monophosphate.
Scientific Research Applications
S4’-2’Deoxythymidine 5’-monophosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is essential for studying DNA replication and repair mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs, as it is a key component in the synthesis of DNA.
Industry: S4’-2’Deoxythymidine 5’-monophosphate is used in the production of genetically modified organisms and in various biotechnological applications.
Mechanism of Action
S4’-2’Deoxythymidine 5’-monophosphate exerts its effects by serving as a substrate for DNA polymerase during DNA synthesis. The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate, which is then incorporated into the growing DNA strand. This process is crucial for maintaining the integrity and stability of the genetic material .
Comparison with Similar Compounds
Similar Compounds
Deoxyuridine 5’-monophosphate: A precursor in the synthesis of S4’-2’Deoxythymidine 5’-monophosphate.
Deoxycytidine 5’-monophosphate: Another nucleotide involved in DNA synthesis.
Deoxyadenosine 5’-monophosphate: A nucleotide that pairs with thymine in DNA.
Uniqueness
S4’-2’Deoxythymidine 5’-monophosphate is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it is specifically involved in the conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate, a critical step in the synthesis of thymine-containing DNA .
Properties
Molecular Formula |
C10H15N2O7PS |
|---|---|
Molecular Weight |
338.28 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O7PS/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(21-8)4-19-20(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
InChI Key |
VXWYIYUPUKWYJB-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)COP(=O)(O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(S2)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
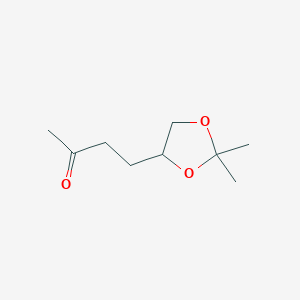
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
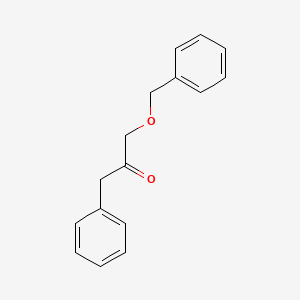
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
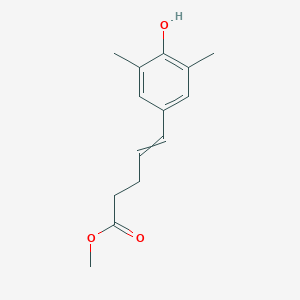
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
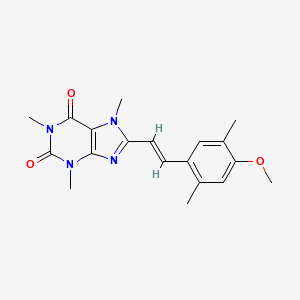
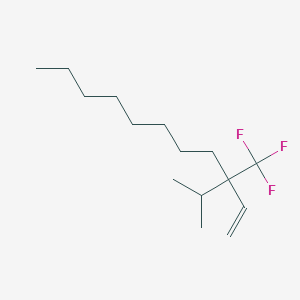
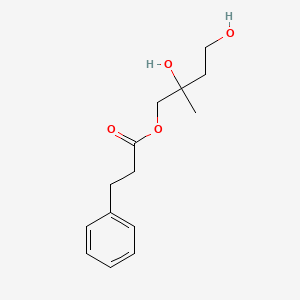
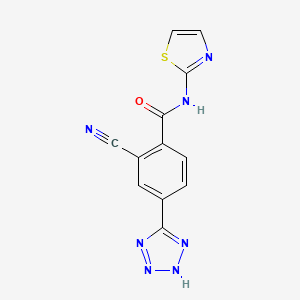
![2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid](/img/structure/B12545906.png)
